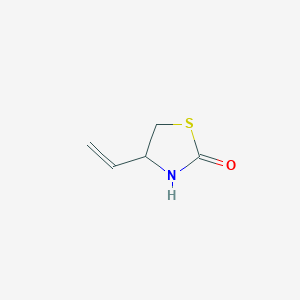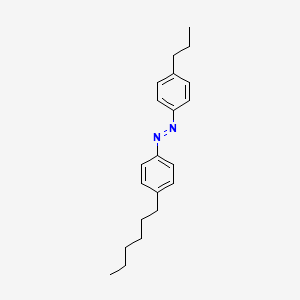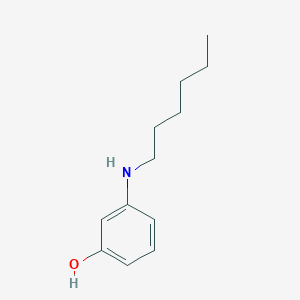
4-Benzylidenecyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidenecyclopent-2-en-1-one: is an organic compound that belongs to the class of cyclopentenones It is characterized by a benzylidene group attached to a cyclopent-2-en-1-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Benzylidenecyclopent-2-en-1-one can be synthesized through a crossed aldol condensation reaction. This involves the reaction of an aromatic aldehyde, such as benzaldehyde, with an aliphatic ketone, such as cyclopentanone, in the presence of a base catalyst. The reaction typically proceeds under mild conditions, often using ethanol as a solvent and thionyl chloride as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position or the cyclopentenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Benzylidenecyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 4-Benzylidenecyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. This process involves the generation of reactive intermediates that propagate the polymerization chain reaction. The rigidity of the cyclopentenone ring enhances its stability and efficiency as a photoinitiator .
Comparación Con Compuestos Similares
Benzylideneacetone: Similar structure but with an acyclic ketone.
Cyclopentenone: Lacks the benzylidene group.
Chalcones: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 4-Benzylidenecyclopent-2-en-1-one is unique due to the presence of both the benzylidene group and the cyclopentenone ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
105122-33-6 |
|---|---|
Fórmula molecular |
C12H10O |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-benzylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
YPHNAPQTDPXQMB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



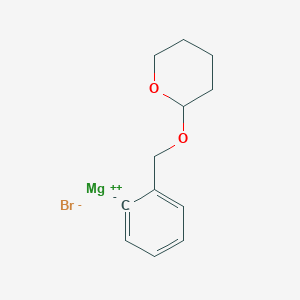
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
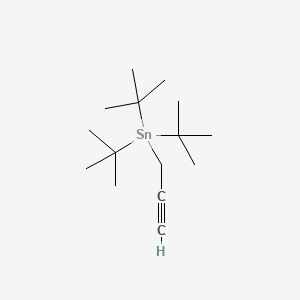
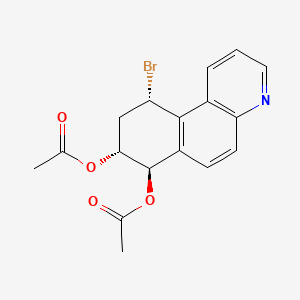
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
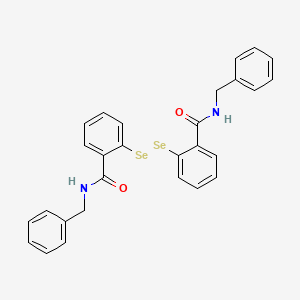
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
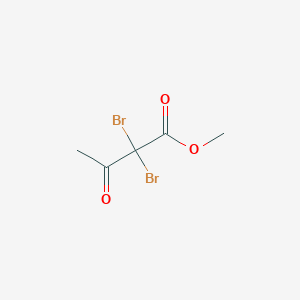
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
